molecular formula C33H33N3O3 B11525809 5-[(phenylcarbonyl)amino]-N,N'-bis[4-(propan-2-yl)phenyl]benzene-1,3-dicarboxamide

5-[(phenylcarbonyl)amino]-N,N'-bis[4-(propan-2-yl)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B11525809
M. Wt: 519.6 g/mol
InChI Key: XYNHZWJRHKYDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BENZAMIDO-N1,N3-BIS[4-(PROPAN-2-YL)PHENYL]BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZAMIDO-N1,N3-BIS[4-(PROPAN-2-YL)PHENYL]BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of benzene-1,3-dicarboxylic acid, followed by amide formation with benzamido and isopropylphenyl groups. Common reagents include acyl chlorides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions could target the amide groups, converting them to amines.

    Substitution: Aromatic substitution reactions may occur, especially electrophilic aromatic substitution, introducing various functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Medicine

Medicinal applications could include its use as an anti-inflammatory agent or in cancer therapy, depending on its biological activity.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its aromatic structure and potential for functionalization.

Mechanism of Action

The mechanism of action for 5-BENZAMIDO-N1,N3-BIS[4-(PROPAN-2-YL)PHENYL]BENZENE-1,3-DICARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS[4-(PROPAN-2-YL)PHENYL]BENZENE-1,3-DICARBOXAMIDE: Lacks the benzamido group, potentially altering its chemical and biological properties.

    5-BENZAMIDO-N1,N3-BIS[4-(METHYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE: Substitutes isopropyl groups with methyl groups, affecting steric and electronic properties.

Uniqueness

The uniqueness of 5-BENZAMIDO-N1,N3-BIS[4-(PROPAN-2-YL)PHENYL]BENZENE-1,3-DICARBOXAMIDE lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C33H33N3O3

Molecular Weight

519.6 g/mol

IUPAC Name

5-benzamido-1-N,3-N-bis(4-propan-2-ylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C33H33N3O3/c1-21(2)23-10-14-28(15-11-23)34-32(38)26-18-27(33(39)35-29-16-12-24(13-17-29)22(3)4)20-30(19-26)36-31(37)25-8-6-5-7-9-25/h5-22H,1-4H3,(H,34,38)(H,35,39)(H,36,37)

InChI Key

XYNHZWJRHKYDGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.